5-Allyl-4,6-dichloropyrimidine
Description
Significance of Pyrimidine (B1678525) Scaffolds in Organic and Medicinal Chemistry
The pyrimidine ring system is a cornerstone of organic and medicinal chemistry, largely due to its presence in a vast array of biologically crucial molecules. nih.govbohrium.com As a fundamental component of nucleic acids (in the form of thymine, cytos, and uracil), the pyrimidine motif is integral to the very blueprint of life, allowing derivatives to interact readily with biological systems like enzymes and genetic material. nih.govignited.inresearchgate.net This inherent biocompatibility has made the pyrimidine scaffold a "privileged" structure in drug discovery. nih.govbohrium.com
Researchers have successfully developed numerous therapeutic agents incorporating the pyrimidine core, targeting a wide spectrum of diseases. These include agents with anticancer, antiviral, anti-inflammatory, antibacterial, and antihypertensive properties. nih.gov The structural versatility of the pyrimidine ring offers abundant opportunities for modification, enabling chemists to fine-tune the pharmacological profiles of new compounds. bohrium.com The ongoing success and growing number of FDA-approved drugs containing this motif underscore the enduring importance of pyrimidine scaffolds in the quest for novel therapeutics. nih.gov
5-Allyl-4,6-dichloropyrimidine as a Versatile Synthetic Intermediate
This compound serves as a highly adaptable building block in the synthesis of more complex heterocyclic compounds. Its utility stems from the reactivity of its distinct functional groups: the two chlorine atoms and the allyl group. The chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic substitution, allowing for their replacement by various nucleophiles such as amines, thiols, and alkoxides.
A notable application is in the synthesis of fused heterocyclic systems. For instance, it is a key starting material for producing amino-substituted benzo[b]pyrimido[5,4-f]azepines. researchgate.netnih.gov This process typically involves a two-step sequence: a base-catalyzed aminolysis to substitute one of the chloro groups, followed by an acid-promoted intramolecular Friedel-Crafts cyclization. researchgate.netnih.gov
Furthermore, this compound is a precursor in the multi-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. google.com This synthesis involves an initial aminolysis reaction, followed by the oxidation of the allyl group's double bond to form an aldehyde, which then undergoes intramolecular condensation to yield the target product. google.com The compound's allyl group can also be oxidized to create corresponding aldehydes or carboxylic acids, or the entire compound can be reduced. These varied reaction pathways highlight the role of this compound as a pivotal intermediate for generating diverse molecular architectures.
Table 1: Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 16019-31-1 |
| Molecular Formula | C₇H₆Cl₂N₂ |
| Molecular Weight | 189.05 g/mol |
| IUPAC Name | 4,6-dichloro-5-(prop-2-en-1-yl)pyrimidine |
| Synonyms | 5-allyl-4,6-dichloro-pyrimidine, 4,6-dichloro-5-prop-2-enylpyrimidine |
Overview of Research Trajectories Involving Halogenated Allylpyrimidines
Research involving halogenated pyrimidines, including allyl-substituted derivatives, often focuses on leveraging the reactivity of the halogen substituents for carbon-carbon bond formation. researchgate.net The electron-deficient nature of the pyrimidine ring makes the attached halogen atoms, particularly chlorine, sufficiently reactive for various cross-coupling reactions. researchgate.netresearchgate.net
One of the most common synthetic strategies involves transition-metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling. researchgate.net This reaction allows for the regioselective substitution of chloro atoms with aryl or heteroaryl groups, providing a powerful method for constructing complex bi-aryl structures. researchgate.net Grignard reagents are also utilized in cross-coupling reactions with halogenated pyrimidines, typically catalyzed by metals like palladium, nickel, or iron, to introduce alkyl or aryl substituents. researchgate.net
The reactivity of the chloro groups allows for sequential and site-selective substitutions, enabling the synthesis of polysubstituted pyrimidines that would be difficult to access through other means. researchgate.net These research trajectories demonstrate a focus on using halogenated pyrimidines as a platform to build molecular complexity, driven by the need for novel compounds in drug discovery and materials science.
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-5-prop-2-enylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2/c1-2-3-5-6(8)10-4-11-7(5)9/h2,4H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLIUMXRLQCZRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(N=CN=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40333920 | |
| Record name | 4,6-Dichloro-5-(prop-2-en-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16019-31-1 | |
| Record name | 4,6-Dichloro-5-(2-propen-1-yl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16019-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-5-(prop-2-en-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40333920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Advanced Derivatization Strategies of 5 Allyl 4,6 Dichloropyrimidine
The two chlorine atoms at the C4 and C6 positions of the pyrimidine (B1678525) ring are susceptible to displacement by a variety of nucleophiles, making 5-Allyl-4,6-dichloropyrimidine a valuable intermediate for the synthesis of more complex heterocyclic structures. These reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism.
Nucleophilic Substitution Reactions at C4 and C6 Positions
The electron-deficient nature of the pyrimidine ring, further activated by the two chloro-substituents, facilitates the attack of nucleophiles. Amines, alkoxides, and thiolates are all capable of displacing the chlorine atoms, leading to a diverse array of substituted pyrimidines.
The reaction of this compound with various amine substrates is a well-documented and efficient method for creating C-N bonds at the pyrimidine core. This process, known as aminolysis, has been successfully applied using a range of N-substituted anilines and other amines like indoline (B122111) to produce mono-substituted intermediates. researchgate.netresearchgate.net These intermediates are pivotal in the synthesis of more complex fused-ring systems, such as pyrimidine-fused benzazepines. researchgate.netresearchgate.net
Base-Catalyzed Aminolysis Processes
The aminolysis of this compound is frequently conducted as a base-promoted or base-catalyzed process. researchgate.netdokumen.pub The use of a non-nucleophilic organic base, such as N,N-diisopropylethylamine (DIPEA), is common. The base serves to neutralize the hydrogen chloride (HCl) that is liberated during the substitution reaction, driving the equilibrium towards the product and preventing the protonation of the amine nucleophile. researchgate.net These reactions are often carried out in refluxing ethanol, providing the necessary thermal energy to overcome the activation barrier for the substitution. researchgate.net The result is a clean, high-yielding conversion to the corresponding 4-amino-5-allyl-6-chloropyrimidine derivatives. researchgate.netresearchgate.net
Table 1: Examples of Base-Promoted Aminolysis of 5-Allyl-4,6-dichloropyrimidines
Amine Substrate Base Solvent Conditions Product Type Yield Reference N-substituted anilines DIPEA Ethanol Reflux 4-Anilino-5-allyl-6-chloropyrimidine Moderate to very high [3, 5] Indoline DIPEA Ethanol Reflux 5-Allyl-6-chloro-4-(indolin-1-yl)pyrimidine Moderate to very high [3, 5] N-methylaniline DIPEA Ethanol Reflux 5-Allyl-6-chloro-N-methyl-N-phenylpyrimidin-4-amine High researchgate.net Benzene-1,2-diamines DIPEA Ethanol Reflux N-(5-Allyl-6-chloropyrimidin-4-yl)benzene-1,2-diamine 73-79% atlantis-press.com
In pyrimidine systems with two identical leaving groups at positions 4 and 6, the initial substitution can occur at either position. However, in practice, the reaction of this compound with amine nucleophiles demonstrates high regioselectivity, yielding predominantly the monosubstituted product where one chlorine atom is replaced. researchgate.netdokumen.pub For instance, reaction with N-methylanilines leads specifically to 5-allyl-6-chloro-N-methyl-N-phenylpyrimidin-4-amines. researchgate.net
The regioselectivity of nucleophilic aromatic substitution on dichloropyrimidine rings is a subject of considerable study. For the related 2,4-dichloropyrimidine (B19661) systems, substitution typically occurs preferentially at the C4 position. semanticscholar.org This preference is governed by the electronic properties of the pyrimidine ring, where the C4 and C6 positions are generally more activated towards nucleophilic attack than the C2 position. The presence of a substituent at the C5 position can further influence the relative reactivity of the C4 and C6 positions, though in the case of the symmetrical 4,6-dichloro isomer, these positions are electronically equivalent prior to the first substitution. Once the first substitution occurs, the electronic nature of the newly introduced group dictates the reactivity of the remaining chlorine atom.
Alkoxylation and Other Heteroatom Substitutions
Beyond aminolysis, the chlorine atoms of this compound can be displaced by other heteroatom nucleophiles, such as alkoxides (RO⁻) and thiolates (RS⁻), to form C-O and C-S bonds, respectively. These reactions broaden the synthetic utility of the parent compound, providing access to 4,6-dialkoxy- and 4,6-bis(alkylthio)pyrimidine derivatives.
For instance, in related dichloropyrimidine systems, such as 4,6-dichloropyrimidine-5-carboxylate, the chloro groups undergo nucleophilic displacement with thiourea (B124793) or sodium hydrosulfide (B80085) in alcoholic solvents to introduce a mercapto group. Similarly, reactions with sodium thiomethoxide on other dichloropyrimidines have been shown to be effective. nih.gov Alkoxylation is also a common transformation; for example, treatment of a trichloro-dihydrofuropyrimidine with an alkoxide readily replaces a chlorine atom with an alkoxy group. dokumen.pub While specific, high-yielding examples for this compound itself are not detailed in seminal literature, its structural similarity to other reactive dichloropyrimidines suggests it will readily undergo these transformations under similar conditions (e.g., reaction with sodium alkoxide in the corresponding alcohol).
Cross-Coupling Reactions Involving Chlorine Substituents
The chloro-substituents on the pyrimidine ring also serve as effective leaving groups in transition metal-catalyzed cross-coupling reactions. This allows for the formation of carbon-carbon bonds, significantly expanding the molecular complexity that can be built upon the 5-allylpyrimidine scaffold.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming C-C bonds. atlantis-press.com The reaction couples an organohalide with an organoboron species, typically a boronic acid, in the presence of a palladium catalyst and a base. atlantis-press.com
4,6-Dichloropyrimidines are excellent substrates for Suzuki-Miyaura reactions. nih.gov Studies on the closely related 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) have shown that arylation occurs efficiently at the chloro-positions when reacted with various arylboronic acids. nih.gov Good yields are obtained using palladium catalysts like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) with a base such as potassium phosphate (B84403) (K₃PO₄) in a solvent like 1,4-dioxane. nih.gov These conditions are generally applicable to this compound for the synthesis of 4,6-diarylpyrimidine derivatives. The reaction demonstrates good tolerance for various functional groups on the arylboronic acid, with electron-rich boronic acids often giving particularly good yields. nih.gov
Table 2: Representative Conditions for Suzuki-Miyaura Coupling of 4,6-Dichloropyrimidines
Coupling Partner Catalyst System Base Solvent Conditions Product Type Reference Arylboronic Acids Pd(OAc)₂ / PPh₃ K₃PO₄ Not specified Not specified 4,6-Diarylpyrimidines Arylboronic Acids Pd(PPh₃)₂Cl₂ K₃PO₄ Not specified Not specified 4,6-Diarylpyrimidines Aryl/Heteroaryl Boronic Acids Pd(PPh₃)₄ (5 mol%) K₃PO₄ 1,4-Dioxane 70-80 °C 5-Aryl-4,6-diarylpyrimidines
Grignard Reagent Mediated Reactions
The chlorine atoms on the pyrimidine ring of this compound and its derivatives can be targeted by organometallic reagents, including Grignard reagents. These reactions facilitate the introduction of new carbon-carbon bonds at the chloro-substituted positions. For instance, after initial modification of the pyrimidine core, Grignard reagents such as methylmagnesium bromide can be used to introduce alkyl groups. escholarship.org This is often followed by an oxidation step, for example using Dess-Martin periodinane, to convert the resulting alcohol into a ketone, which can then undergo further derivatization. escholarship.org The use of sterically hindered magnesium amide bases can also be employed to facilitate metalation reactions on the pyrimidine ring, creating intermediates for subsequent reactions. uni-muenchen.de
Table 1: Examples of Grignard Reagent Mediated Reactions
| Starting Material Derivative | Grignard Reagent | Product Type | Reference |
|---|---|---|---|
| 2-substituted pyrimidine | Methylmagnesium bromide | Secondary alcohol | escholarship.org |
Other Transition-Metal Catalyzed Transformations
Beyond Grignard reagents, other transition-metal catalyzed reactions are employed to modify the this compound scaffold. Copper-catalyzed reactions are particularly notable. For example, the synthesis of this compound itself can be achieved from a 5-(4,6-dichloropyrimidinyl)zinc pivalate (B1233124) precursor, which reacts with allyl bromide in the presence of a copper cyanide-lithium chloride complex (CuCN·2LiCl). uni-muenchen.de This demonstrates the utility of organozinc intermediates which can be transmetalated to more reactive organocopper or palladium species to facilitate cross-coupling reactions. uni-muenchen.de These methods are advantageous as they often proceed under mild conditions and tolerate a variety of functional groups. uni-muenchen.deuni-muenchen.de
Table 2: Transition-Metal Catalyzed Synthesis
| Precursor | Reagent | Catalyst | Product | Reference |
|---|
Transformations of the Allyl Group at C5 Position
The allyl substituent at the C5 position is a key site for a variety of chemical transformations, enabling the construction of more complex molecular architectures through cleavage or cyclization reactions.
Ozonolysis and Oxidative Cleavage Reactions
The double bond of the allyl group is readily susceptible to oxidative cleavage. This reaction is a powerful method for converting the allyl group into a carbonyl functional group, specifically an aldehyde. A common method involves treating this compound with sodium meta-periodate (NaIO₄) in the presence of a catalytic amount of potassium osmate dihydrate (K₂OsO₄·2H₂O). escholarship.orgescholarship.orggoogleapis.com This one-pot reaction, typically performed in a solvent mixture like acetone (B3395972) and water, efficiently cleaves the alkene to yield (4,6-dichloropyrimidin-5-yl)acetaldehyde. escholarship.orgescholarship.org This aldehyde is a valuable intermediate for further synthetic elaborations. google.comgoogle.com
Table 3: Oxidative Cleavage of the Allyl Group
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| This compound | 1. Potassium osmate dihydrate (cat.) 2. Sodium meta-periodate | (4,6-Dichloropyrimidin-5-yl)acetaldehyde | escholarship.orgescholarship.orggoogleapis.com |
Intramolecular Cyclization Processes
The allyl group at the C5 position is instrumental in constructing fused ring systems through intramolecular cyclization, a key strategy for synthesizing complex polycyclic molecules with potential biological activity. nih.gov
A prominent application of this compound is in the synthesis of tricyclic azepine derivatives via an intramolecular Friedel-Crafts reaction. smolecule.comdntb.gov.ua The process typically involves a two-step sequence. First, one of the chlorine atoms undergoes nucleophilic aromatic substitution (SNAr) with an N-substituted aniline (B41778) in a base-catalyzed aminolysis reaction. iucr.orgresearchgate.net This creates an intermediate, a 5-allyl-4-arylamino-6-chloropyrimidine. nih.gov In the second step, this intermediate is treated with a strong acid, which promotes an intramolecular electrophilic attack of the allyl group's terminal carbon onto the appended aromatic ring, leading to the formation of a seven-membered azepine ring. nih.goviucr.orgscribd.com
The intramolecular Friedel-Crafts cyclization of 5-allyl-4-arylamino-6-chloropyrimidine intermediates results in the formation of the 6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepine ring system. smolecule.comresearchgate.netscribd.com This 6-7-6 tricyclic framework is a privileged structure in medicinal chemistry. smolecule.comgrafiati.com The reaction sequence is versatile, allowing for the synthesis of a variety of polysubstituted benzo[b]pyrimido[5,4-f]azepines in moderate to high yields by varying the aniline component used in the initial aminolysis step. researchgate.netscribd.com The azepine ring in these products typically adopts a boat-like conformation. iucr.org This synthetic route provides efficient access to complex fused heterocyclic systems from readily available starting materials. dntb.gov.uaiucr.orgnih.govresearchgate.net
Table 4: Synthesis of Fused Polycyclic Systems via Intramolecular Cyclization
| Starting Material | Reaction Sequence | Fused Polycyclic Product | Reference |
|---|---|---|---|
| This compound | 1. Base-catalyzed aminolysis with N-substituted anilines 2. Acid-promoted intramolecular Friedel-Crafts cyclization | Polysubstituted 6,11-dihydro-5H-benzo[b]pyrimido[5,4-f]azepines | nih.goviucr.orgresearchgate.netscribd.com |
Functionalization and Modification of the Allyl Moiety
The allyl group at the C5 position of the this compound ring offers a versatile handle for a variety of chemical transformations. The electron-rich double bond of the allyl moiety is susceptible to several addition and cleavage reactions, allowing for the introduction of diverse functional groups and the extension of the molecular framework. These modifications are pivotal for the synthesis of more complex pyrimidine derivatives with potential applications in medicinal chemistry and materials science. Key transformations include epoxidation, dihydroxylation, and oxidative cleavage, each providing a pathway to unique molecular architectures.
The reactivity of the allyl group can be strategically exploited to introduce oxygen-containing functionalities. These modifications not only alter the electronic and steric properties of the parent molecule but also provide new reactive sites for further derivatization.
Epoxidation
The conversion of the allyl double bond to an epoxide introduces a strained three-membered ring, which is a valuable synthetic intermediate. This transformation is typically achieved using peroxy acids, with meta-chloroperoxybenzoic acid (m-CPBA) being a common and effective reagent. masterorganicchemistry.comyoutube.comyoutube.com The reaction proceeds via a concerted mechanism, ensuring the formation of the epoxide with syn-stereochemistry relative to the plane of the former double bond. masterorganicchemistry.com
While specific literature on the epoxidation of this compound is not abundant, the general reactivity of alkenes suggests that this transformation is highly feasible. The resulting product, 5-((oxiran-2-yl)methyl)-4,6-dichloropyrimidine, would feature a reactive epoxide ring that can be opened by various nucleophiles, leading to a range of functionalized derivatives.
Table 1: Proposed Epoxidation of this compound
| Reactant | Reagent | Solvent | Product |
| This compound | m-CPBA | Dichloromethane (CH₂Cl₂) | 5-((Oxiran-2-yl)methyl)-4,6-dichloropyrimidine |
Dihydroxylation
The syn-dihydroxylation of the allyl group to a vicinal diol is another important functionalization strategy. This transformation can be accomplished using reagents such as osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under controlled conditions. libretexts.orgquora.commasterorganicchemistry.comkhanacademy.orglibretexts.org Osmium tetroxide, often used in catalytic amounts with a stoichiometric co-oxidant like N-methylmorpholine N-oxide (NMO), is known for its high yields and stereospecificity, delivering the two hydroxyl groups to the same face of the double bond. masterorganicchemistry.comkhanacademy.org
The resulting 5-(2,3-dihydroxypropyl)-4,6-dichloropyrimidine possesses two hydroxyl groups that can be further modified, for instance, through esterification, etherification, or oxidation, thus expanding the synthetic utility of the pyrimidine scaffold.
Table 2: Proposed Dihydroxylation of this compound
| Reactant | Reagent(s) | Solvent(s) | Product |
| This compound | 1. OsO₄ (catalytic), NMO | Acetone/Water | 5-(2,3-Dihydroxypropyl)-4,6-dichloropyrimidine |
| This compound | Cold, dilute KMnO₄, NaOH | Water/t-Butanol | 5-(2,3-Dihydroxypropyl)-4,6-dichloropyrimidine |
Oxidative Cleavage
The most definitive evidence for the functionalization of the allyl group in a closely related system comes from studies on the oxidative cleavage of the double bond. In the synthesis of tricyclic pyrrolopyrimidines, the unconjugated vinyl group of a 5-allyl-2-(2,4-dichlorophenylamino)-4,6-dichloropyrimidine derivative was subjected to oxidative cleavage. clockss.orgnih.gov This reaction was successfully carried out using a combination of osmium tetroxide (OsO₄) and sodium periodate (B1199274) (NaIO₄). clockss.orgnih.gov
This one-pot reaction first leads to the formation of a diol via osmium tetroxide, which is then immediately cleaved by sodium periodate to yield the corresponding aldehyde. organic-chemistry.orgsynarchive.com In the reported synthesis, the resulting aldehyde spontaneously cyclized to form a hemiaminal, which upon acid-catalyzed dehydration, generated the desired pyrrolopyrimidine core. clockss.orgnih.gov This demonstrates a powerful strategy for constructing fused ring systems based on the this compound scaffold.
Table 3: Oxidative Cleavage of a this compound Derivative
| Reactant | Reagent(s) | Solvent(s) | Intermediate Product |
| 5-Allyl-2-(2,4-dichlorophenylamino)-4-chloro-6-methylpyrimidine | OsO₄, NaIO₄ | Acetone, H₂O | 2-(4-Chloro-2-(2,4-dichlorophenylamino)-6-methylpyrimidin-5-yl)acetaldehyde |
Applications in the Synthesis of Complex Organic Molecules
Construction of Fused Heterocyclic Architectures
The unique arrangement of reactive sites on 5-allyl-4,6-dichloropyrimidine facilitates its use in synthesizing polycyclic systems where the pyrimidine (B1678525) ring is fused with other heterocyclic or carbocyclic rings. These fused systems are of significant interest due to their presence in biologically active molecules.
A notable application of this compound is in the efficient, two-step synthesis of benzo[b]pyrimido[5,4-f]azepines (BPAs), a tricyclic 6-7-6 ring system of medicinal importance. researchgate.netresearchgate.netresearchgate.net This synthetic strategy provides a versatile route to a class of compounds that were previously challenging to access. researchgate.netresearchgate.net
The process commences with a base-promoted aromatic nucleophilic substitution (aminolysis) of 5-allyl-4,6-dichloropyrimidines with various N-substituted anilines or related compounds like indoline (B122111). researchgate.net This step selectively replaces one of the chlorine atoms, yielding 5-allyl-4-arylamino-6-chloropyrimidine intermediates. nih.gov The subsequent and key step is an intramolecular Friedel-Crafts cyclization promoted by a strong acid. researchgate.netresearchgate.netnih.gov This acid-catalyzed reaction facilitates the cyclization of the allyl group onto the adjacent aromatic ring, constructing the seven-membered azepine ring and thus forming the final benzo[b]pyrimido[5,4-f]azepine scaffold. nih.gov This method has been successfully employed to create a library of polysubstituted derivatives. researchgate.net
Detailed research has led to the synthesis and full characterization of several novel amino-substituted benzo[b]pyrimido[5,4-f]azepines. researchgate.netnih.gov For instance, the reaction of the chloro precursors with amines such as benzylamine (B48309) under microwave irradiation has yielded various N-benzyl-substituted derivatives. researchgate.net In some cases, the intramolecular Friedel-Crafts cyclization of precursors derived from p-methoxy-N-methylaniline resulted in simultaneous demethylation of the methoxy (B1213986) group. nih.gov
Investigation of Biological Activities Associated with 5 Allyl 4,6 Dichloropyrimidine Derivatives
Antiviral Properties of Synthesized Derivatives
Derivatives of 5-Allyl-4,6-dichloropyrimidine have emerged as a promising class of antiviral agents. Research has indicated their potential efficacy against a range of viruses, including both DNA and RNA viruses.
Notably, certain pyrimidine (B1678525) derivatives have demonstrated the ability to effectively inhibit the replication of Hepatitis B virus (HBV) DNA. The antiviral spectrum of related dichloropyrimidine analogs extends to Human Immunodeficiency Virus (HIV), poliovirus, herpes virus, and vaccinia virus. Specifically, 2-amino-4,6-dichloropyrimidine (B145751) has been shown to inhibit the replication of a wide array of viruses, including members of the Herpes, Picorna, and Pox virus families. nih.gov The mechanism of action for some of these compounds is unique, as they appear to prevent the maturation of viral particles by inhibiting the assembly of viral proteins into new virions. nih.gov
Table 1: Antiviral Activity of Selected Pyrimidine Derivatives
| Compound/Derivative Class | Virus(es) Inhibited | Key Findings | Reference(s) |
|---|---|---|---|
| This compound Derivatives | Hepatitis B Virus (HBV), Human Immunodeficiency Virus (HIV) | Exhibit notable antiviral properties. | |
| Pyrimidine Derivatives | Hepatitis B Virus (HBV) | Effectively inhibit HBV DNA replication. | |
| 5-Amino-4,6-dichloropyrimidine | Poliovirus, Herpes virus, Vaccinia virus | Showed inhibitory effects in vitro and in vivo. |
Anticancer Potential of Synthesized Derivatives
The structural framework of this compound serves as a valuable scaffold for the development of novel anticancer agents. Derivatives have shown inhibitory activity against critical cellular targets implicated in cancer progression, such as cyclin-dependent kinases (CDKs) and tyrosine kinases.
Chalcone (B49325) hybrids of 4,6-dichloropyrimidine (B16783), for instance, have demonstrated enhanced anticancer activity against the A549 non-small cell lung cancer cell line, with IC₅₀ values in the range of 12–18 µM. This improved potency is attributed to increased lipophilicity conferred by the allyl group. Further studies on novel pyrido[2,3-d]pyrimidine (B1209978) derivatives have identified compounds with strong cytotoxic effects against A549 cells. mdpi.com Other synthesized pyrimidine derivatives have also shown potent activity against various cancer cell lines including Panc-1 (pancreatic), MCF-7 (breast), HT-29 (colon), and HepG2 (liver). nih.govresearchgate.net For example, certain 1-allyl-4-oxo-dihydropyrimidine-carbonitrile derivatives displayed significant anticancer activity with IC50 values as low as 1.4 µg/ml against the MCF-7 cell line. researchgate.net Moreover, some 4,6-dichloropyrimidine derivatives have been found to induce apoptosis in over 70% of A549 lung cancer cells at low micromolar concentrations. mdpi.com
Table 2: Anticancer Activity of Selected this compound Derivatives
| Derivative Class | Cancer Cell Line(s) | IC₅₀/Activity | Reference(s) |
|---|---|---|---|
| Chalcone hybrids of 4,6-dichloropyrimidine | A549 (Non-small cell lung cancer) | ~12–18 µM | |
| Pyrido[2,3-d]pyrimidine derivative 2d | A549 (Non-small cell lung cancer) | Strong cytotoxicity at 50 µM | mdpi.com |
| 7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine derivative 10j | A549, PC-3, MCF-7, Hela, HepG2 | 8.77-14.3 µM | nih.gov |
| 1-allyl-4-oxo-dihydropyrimidine-carbonitrile derivatives 6c and 6e | Panc-1, MCF-7, HT-29, A-549 | 1.4-1.9 µg/ml | researchgate.net |
Antimicrobial Efficacy of Synthesized Derivatives
The versatility of the pyrimidine core is further demonstrated by the antimicrobial efficacy of its derivatives. Synthesized compounds have been evaluated against a panel of both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov
Significant antimicrobial activity has been reported for several pyrimidine derivatives. nih.gov For example, specific derivatives have shown potent activity against Staphylococcus aureus (MIC = 0.87 µM/ml) and Bacillus subtilis (MIC = 0.96 µM/ml). nih.gov The activity extends to Gram-negative bacteria such as Salmonella enterica (MIC = 1.55 µM/ml) and Escherichia coli (MIC = 0.91 µM/ml). nih.gov Furthermore, pyrazolo[1,5-a]pyrimidine (B1248293) and thienopyrimidine derivatives have also exhibited pronounced antibacterial and antifungal activities. researchgate.netnih.gov
Table 3: Antimicrobial Activity of Selected Pyrimidine Derivatives
| Derivative | Microorganism | MIC (µM/ml) | Reference(s) |
|---|---|---|---|
| Compound 12 | S. aureus | 0.87 | nih.gov |
| Compound 5 | B. subtilis | 0.96 | nih.gov |
| Compound 10 | S. enterica | 1.55 | nih.gov |
Immunomodulatory Effects, including Nitric Oxide Production Inhibition, by Derivatives
Derivatives of this compound have shown significant immunomodulatory effects, primarily through the inhibition of nitric oxide (NO) production in immune cells. This is achieved by suppressing the activity of inducible nitric oxide synthase (iNOS).
Specifically, 5-substituted 2-amino-4,6-dichloropyrimidines have been found to significantly suppress NO production in mouse peritoneal cells. Among these, 5-fluoro-2-amino-4,6-dichloropyrimidine was identified as the most potent inhibitor, with an IC₅₀ value of 2 µM, outperforming other analogs whose IC₅₀ values ranged from 9–36 µM. nih.gov This inhibitory action on NO production highlights the anti-inflammatory potential of these compounds. Further research has identified polysubstituted 2-aminopyrimidines as dual inhibitors of both nitric oxide and prostaglandin (B15479496) E2 (PGE2) production, suggesting a broader anti-inflammatory profile. nih.gov
Table 4: Nitric Oxide Production Inhibition by 5-Substituted 2-Amino-4,6-dichloropyrimidine Derivatives
| Substituent at Position 5 | IC₅₀ for NO Inhibition (µM) | Reference(s) |
|---|---|---|
| Fluoro | 2 | nih.gov |
Antiplatelet Activities of Related Compounds
The therapeutic potential of pyrimidine derivatives extends to cardiovascular health, with several related compounds exhibiting antiplatelet activities. Pyrimido-pyrimidine derivatives, for instance, have been investigated for their ability to inhibit platelet aggregation. nih.govnih.govbmj.com
One such derivative, RA433, was found to be a more potent inhibitor of platelet aggregation induced by adenosine (B11128) diphosphate (B83284) (ADP), collagen, and noradrenaline when compared to the established drug dipyridamole. nih.govbmj.com Research into benzopyranopyrimidine derivatives has also yielded potent antiplatelet agents, with some compounds showing efficacy comparable to acetylsalicylic acid against arachidonic acid-stimulated aggregation. nih.gov Furthermore, studies on 2-aminopyrimidine (B69317) and 2-substituted-4,6-diaminopyrimidine derivatives have identified compounds with significant antiplatelet aggregation activity. brieflands.com Thioether derivatives of pyrimidine are also recognized for their high antiplatelet aggregation activity, acting as inhibitors of the P2 receptor family. researchgate.net
Inhibition of Molecular Targets (e.g., HSF1, CDK9) by Derivatives
The anticancer effects of this compound derivatives can be attributed to their ability to inhibit specific molecular targets crucial for cancer cell survival and proliferation. A key target identified is Cyclin-Dependent Kinase 9 (CDK9).
A series of 4-thiazol-2-anilinopyrimidine derivatives have been designed and shown to be potent and selective inhibitors of CDK9. nih.govacs.org One of the most selective compounds, 12u, inhibits CDK9 with an IC₅₀ of 7 nM and exhibits over 80-fold selectivity for CDK9 over CDK2. nih.govacs.org Other classes of pyrimidine derivatives, such as 2-anilinopyrimidines and 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidines, have also yielded potent CDK9 inhibitors with IC₅₀ values in the nanomolar range. mdpi.comnih.gov The inhibition of CDK9 by these compounds leads to the downregulation of downstream proteins like Mcl-1 and c-Myc, ultimately inducing apoptosis in cancer cells. nih.gov
Table 5: CDK9 Inhibition by Pyrimidine Derivatives
| Derivative Class | Compound | CDK9 IC₅₀ | Reference(s) |
|---|---|---|---|
| 4-Thiazol-2-anilinopyrimidines | 12u | 7 nM | nih.govacs.org |
| 2-Anilinopyrimidines | 5b | 59 nM | mdpi.com |
Structure-Activity Relationship (SAR) Studies on Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of this compound derivatives. These studies have revealed that the nature and position of substituents on the pyrimidine ring significantly influence their therapeutic properties. researchgate.netbenthamdirect.comnih.gov
For example, in the case of chalcone hybrids of 4,6-dichloropyrimidine, the presence of an allyl group enhances membrane permeability, which correlates with improved anticancer activity. In the context of immunomodulatory effects, substitution at the 5-position of 2-amino-4,6-dichloropyrimidines plays a key role in their ability to inhibit nitric oxide production, with a 5-fluoro substituent conferring the highest potency. nih.gov SAR studies have also been instrumental in the development of potent and selective CDK9 inhibitors, where modifications at the C5-position of the pyrimidine ring and on attached moieties are critical for activity and selectivity. nih.gov Furthermore, a comprehensive review of the anti-inflammatory activities of pyrimidine derivatives has provided detailed SAR insights, which can guide the synthesis of new and more effective anti-inflammatory agents. rsc.org
Elucidation of Biological Mechanisms of Action for Derived Compounds
The biological activities of compounds derived from this compound are a subject of ongoing research, with several studies beginning to shed light on their mechanisms of action at the molecular level. The structural features of these pyrimidine derivatives make them candidates for interacting with various biological targets, leading to effects such as anti-inflammatory, anticancer, and antiviral activities.
One of the primary mechanisms of action identified for derivatives of this compound is the modulation of immune responses, specifically through the inhibition of nitric oxide (NO) production. nih.gov In-depth studies have revealed that these compounds can suppress the activity of inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of large amounts of NO during inflammatory responses. The core structure of these derivatives allows them to interact with the active site of iNOS, thereby blocking the conversion of L-arginine to nitric oxide.
A study investigating a series of 5-substituted 2-amino-4,6-dichloropyrimidines found that these compounds consistently inhibited immune-activated NO production in mouse peritoneal cells. nih.govresearchgate.net The inhibitory concentrations (IC₅₀) for most of these derivatives were found to be in the micromolar range, indicating significant potency. nih.govresearchgate.net Notably, the 2-amino-4,6-dihydroxypyrimidine (B16511) counterparts did not show any NO-inhibitory activity, highlighting the importance of the dichloro-substituents for this biological effect. nih.govresearchgate.net While the precise interactions are still being fully elucidated, this inhibitory action on iNOS is a key component of the anti-inflammatory effects observed with these compounds. researchgate.net
Table 1: Inhibitory Effect of 5-Substituted 2-Amino-4,6-dichloropyrimidines on Nitric Oxide Production
| Compound (Substituent at position 5) | IC₅₀ (µM) |
|---|---|
| Fluoro | 2 |
| Chloro | 10 |
| Bromo | 9 |
| Iodo | 11 |
| Methyl | 16 |
| Allyl | 14 |
| Propyl | 36 |
Data sourced from studies on immune-activated nitric oxide production. nih.govresearchgate.net
Beyond their anti-inflammatory potential, derivatives of this compound have shown promise in other therapeutic areas. Research indicates potential antiviral properties, with some pyrimidine derivatives demonstrating the ability to inhibit the DNA replication of the hepatitis B virus (HBV). This suggests a mechanism that involves interference with viral replication machinery.
Furthermore, the structural framework of these compounds makes them suitable for development as anticancer agents. Certain derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. By inhibiting CDKs, these compounds can disrupt the proliferation of cancer cells, marking them as potential candidates for cancer therapy. nih.gov The ability of substituted pyrimidines to act as inhibitors for various kinases, such as epidermal growth factor receptor (EGFR) and Her-2 tyrosine kinases, is also an area of active investigation. nih.gov
While initial studies have pointed towards these mechanisms, for many derivatives, the exact mode of action is yet to be fully clarified and remains an active area of research. nih.govresearchgate.net
Future Research Directions and Translational Perspectives
Development of Novel and Sustainable Synthetic Routes for 5-Allyl-4,6-dichloropyrimidine
Current synthetic routes to this compound typically involve multi-step processes that may utilize hazardous reagents and generate significant chemical waste. For instance, a common method involves the chlorination of a 5-allylpyrimidine precursor, such as 5-allylpyrimidine-4,6-diol, using agents like phosphorus oxychloride. google.com While effective, these traditional approaches present challenges in terms of environmental impact and operational safety.
Future research is focused on developing more sustainable and "green" synthetic pathways. Key goals include:
Atom Economy: Designing syntheses that maximize the incorporation of all starting material atoms into the final product, thereby minimizing waste. This could involve exploring catalytic C-H activation and functionalization strategies to introduce the allyl group directly onto a pre-formed dichloropyrimidine ring, avoiding the need for protecting groups or multi-step sequences.
Catalytic Methods: Replacing stoichiometric and often toxic chlorinating agents like phosphorus oxychloride or phosphorus pentachloride with catalytic systems. google.com The development of novel catalysts for the direct chlorination of pyrimidine (B1678525) rings under milder conditions is a significant area of interest.
Alternative Solvents and Energy Sources: Shifting from conventional volatile organic solvents to greener alternatives such as water, ionic liquids, or deep eutectic solvents. Furthermore, the use of alternative energy sources like microwave irradiation or mechanochemistry could accelerate reaction times, improve yields, and reduce energy consumption.
One-Pot Procedures: Combining multiple synthetic steps into a single, continuous process without isolating intermediates. An efficient two-step protocol has been described to create complex heterocyclic systems from this compound, and future work could aim to consolidate the synthesis of the starting material itself. researchgate.netresearchgate.net
Exploration of Unprecedented Reactivity and Derivatization Pathways
The 4,6-dichloro scaffold of the pyrimidine ring is highly reactive towards nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective replacement of the chlorine atoms. wuxibiology.com While reactions with common nucleophiles like amines, thiols, and alkoxides are well-established, future research will delve into more complex and unprecedented transformations.
Key areas for exploration include:
Intramolecular Cyclizations: The allyl group at the C5 position is perfectly poised for intramolecular reactions. An efficient two-step protocol involving base-promoted aminolysis followed by an acid-promoted intramolecular Friedel-Crafts cyclization has been used to synthesize novel polysubstituted benzo[b]pyrimido[5,4-f]azepines. researchgate.netresearchgate.netresearchgate.net Further exploration could involve different cyclization triggers or reaction partners to create a diverse library of fused heterocyclic systems. For example, a patent describes a method where the allyl double bond is oxidized to an aldehyde, which then undergoes intramolecular condensation. google.com
Metal-Catalyzed Cross-Coupling Reactions: Beyond simple substitution, the chlorine atoms can serve as handles for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Sonogashira couplings. biomedpharmajournal.orgrsc.org This allows for the introduction of a wide array of carbon-based substituents (aryl, alkyl, alkynyl groups), dramatically expanding the accessible chemical space. A notable example is the regioselective Pd-mediated amination used to couple piperazine (B1678402) with a dichloropyrimidine derivative. researchgate.net
Reactions of the Allyl Group: The reactivity of the allyl group itself is a field for further study. Beyond simple oxidation or reduction, it can participate in cycloaddition reactions, metathesis, or hydroformylation to introduce new functional groups and ring systems.
Regioselectivity Control: While SNAr reactions on dichloropyrimidines are common, controlling the regioselectivity (substitution at C4 vs. C6) can be challenging and is highly sensitive to the electronic and steric effects of other ring substituents. wuxiapptec.com Future work will involve a deeper computational and experimental understanding of these factors to achieve predictable and highly selective functionalization, especially when creating unsymmetrical 4,6-disubstituted pyrimidines. researchgate.netwuxiapptec.com
Rational Design and Synthesis of Advanced Derivatives with Tailored Biological Profiles
This compound is a valuable scaffold in medicinal chemistry, serving as a key intermediate for compounds with diverse biological activities, including anti-inflammatory, antiviral, and anticancer properties. The future of this field lies in the rational, structure-based design of new derivatives with enhanced potency, selectivity, and improved pharmacological profiles.
Target-Specific Inhibitors: By understanding the three-dimensional structure of biological targets like enzymes (e.g., kinases, iNOS) or receptors, medicinal chemists can design derivatives of this compound that fit precisely into the active site. For example, derivatives have been shown to inhibit nitric oxide (NO) production by suppressing inducible nitric oxide synthase (iNOS) activity, making them promising anti-inflammatory agents. nih.gov Future work will focus on designing derivatives with high selectivity for iNOS over other isoforms like nNOS or eNOS to minimize side effects. rsc.org
Antiviral and Anticancer Agents: Derivatives have shown potential as antiviral agents, particularly against Hepatitis B Virus (HBV) by inhibiting DNA replication. The pyrimidine core is a fundamental component of nucleosides, and modifying the this compound scaffold can lead to novel carbocyclic nucleoside analogs with antiviral activity. kuleuven.be In oncology, pyrimidine derivatives are explored as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Rational design can be used to optimize these derivatives for specific CDK isoforms implicated in different cancers.
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core and analysis of the resulting biological activity is crucial. This involves synthesizing libraries of compounds where the substituents at the C2, C4, and C6 positions, as well as modifications to the C5-allyl group, are varied. A study on 5-substituted 2-amino-4,6-dichloropyrimidines found that all tested derivatives inhibited immune-activated NO production, with the 5-fluoro derivative being the most potent. nih.gov Such SAR studies provide a roadmap for designing more effective therapeutic agents.
Table 1: Examples of Biologically Active Derivatives and Precursors
| Compound Class | Synthetic Precursor | Biological Target/Activity | Research Finding |
|---|---|---|---|
| Benzo[b]pyrimido[5,4-f]azepines | This compound | CNS agents (structural analogs) | Synthesis achieved via intramolecular Friedel-Crafts cyclization. researchgate.netresearchgate.net |
| 5-Substituted 2-amino-4,6-dichloropyrimidines | 2-Amino-4,6-dihydroxypyrimidines | Inducible nitric oxide (NO) production | All derivatives showed inhibitory activity; 5-fluoro analog was most potent (IC₅₀ = 2 µM). nih.gov |
| Pyrimidine-based antivirals | This compound | Hepatitis B Virus (HBV) | Derivatives were found to inhibit HBV DNA replication. |
| N6 Derivatives of 8-azapurine | 4,6-Dichloropyrimidine (B16783) | Antiplatelet aggregation | Novel derivatives designed and synthesized as potential antithrombotic agents. nih.gov |
Potential Applications Beyond Pharmaceutical and Agrochemical Sciences
While the primary focus has been on life sciences, the unique electronic and structural properties of pyrimidine derivatives suggest potential applications in material science and other advanced technologies. The exploration of this compound as a building block in these areas is a nascent but promising field.
Organic Electronics: Pyrimidine-containing compounds have been investigated for their use in organic light-emitting diodes (OLEDs). researchgate.netlsu.edu The electron-deficient nature of the pyrimidine ring can be harnessed to create materials with specific electronic properties. By using this compound as a starting point, novel conjugated molecules could be synthesized. The chlorine atoms provide reactive sites for extending conjugation through cross-coupling reactions, and the allyl group could be used to tune solubility or for polymerization.
Fluorescent Sensors: The pyrimidine core has been incorporated into fluorescent detectors for specific analytes like metal ions (e.g., zinc). researchgate.net The design of donor-π-acceptor (D–π–A) type molecules based on pyrimidine has led to chromophores with interesting photophysical properties, including aggregation-induced emission (AIE) and sensitivity to pH changes. rsc.org The versatile substitution pattern of this compound allows for the rational design of new chemosensors where binding to an analyte could modulate the electronic structure and produce a fluorescent or colorimetric response.
Functional Polymers and Materials: The allyl group offers a handle for polymerization, allowing for the incorporation of the dichloropyrimidine moiety into polymer backbones or as pendant groups. This could lead to the development of functional materials with tailored thermal stability, optical properties, or chemical resistance.
The continued investigation into these future research directions will ensure that this compound remains a dynamic and valuable tool for innovation across the chemical sciences.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 5-Allyl-4,6-dichloropyrimidine, and how are intermediates characterized?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. For example, allyl groups can be introduced to 4,6-dichloropyrimidine precursors using transition metal catalysts (e.g., palladium or copper) under reflux conditions in solvents like n-butanol or DMF . Intermediates are characterized using 1H/13C-NMR to confirm substitution patterns, FTIR for functional group analysis (e.g., C-Cl stretching at ~550–600 cm⁻¹), and mass spectrometry for molecular weight validation .
Q. How do researchers validate the structural purity of this compound?
- Methodological Answer : Purity is assessed via HPLC with UV detection (λ ~260–280 nm, typical for pyrimidines). Structural validation combines X-ray crystallography (for crystalline derivatives) and 2D NMR techniques (e.g., HSQC, HMBC) to resolve allyl group regiochemistry and confirm chlorine positions .
Q. What are the key physicochemical properties influencing its reactivity?
- Methodological Answer : The electron-withdrawing chlorine atoms activate the pyrimidine ring for nucleophilic substitution at positions 4 and 6. The allyl group introduces steric hindrance and π-orbital interactions, which can be analyzed via DFT calculations (B3LYP/6-31G* level) to predict reactivity trends . Melting points (~210–226°C) and solubility in polar aprotic solvents (e.g., DMSO) are critical for reaction design .
Advanced Research Questions
Q. How do structural modifications (e.g., allyl vs. aryl substitutions) impact biological activity?
- Methodological Answer : Comparative studies using structure-activity relationship (SAR) models reveal that allyl groups enhance membrane permeability compared to bulkier aryl groups. For example, chalcone hybrids of 4,6-dichloropyrimidine show improved anticancer activity (IC₅₀ ~12–18 µM in A549 cells) due to increased lipophilicity . Molecular docking (AutoDock Vina) and MM-PBSA binding energy calculations quantify interactions with biological targets like HSA (binding constants ~10⁴ M⁻¹) .
Q. What computational insights explain the electronic properties of this compound?
- Methodological Answer : Ab initio calculations (MP2/cc-pVTZ) show that chlorine atoms reduce the electron density on the pyrimidine ring, stabilizing LUMO orbitals (−1.8 eV) and favoring electrophilic attack. Allyl substituents introduce hyperconjugative effects, altering charge distribution at C5, as visualized via electrostatic potential maps .
Q. How can researchers resolve contradictions in reported biological activities?
- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum protein interference). Use competitive binding assays (e.g., fluorescence quenching with HSA) and cellular uptake studies (LC-MS/MS quantification) to differentiate intrinsic activity from bioavailability limitations . For antiviral studies, validate mechanisms via time-of-addition assays to distinguish early vs. late-stage inhibition .
Q. What strategies optimize regioselectivity in further functionalization?
- Methodological Answer : Microwave-assisted synthesis (100–120°C, 30 min) improves yields in SNAr reactions at C4/C6. For selective C5 modifications, use protecting groups (e.g., Boc on the amino group) or directed ortho-metalation with LDA/THF at −78°C . Monitor progress via in situ FTIR to track chlorine displacement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
